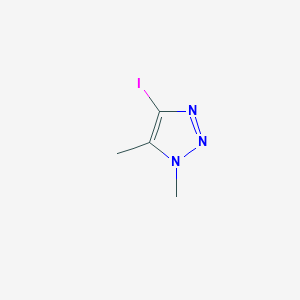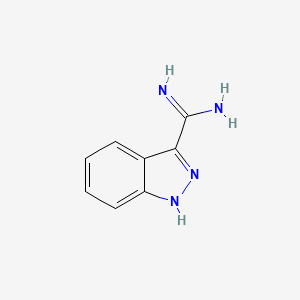
4-iodo-1,5-dimethyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with azides and alkynes under copper-catalyzed conditions. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide forms azido derivatives, while oxidation can lead to the formation of oxo derivatives .
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,5-dimethyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Wirkmechanismus
The mechanism of action of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-1,5-dimethyl-1H-1,2,3-triazole:
Uniqueness: The presence of the iodine atom in 4-iodo-1,5-dimethyl-1H-1,2,3-triazole imparts unique reactivity and properties, making it a valuable compound for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C4H6IN3 |
|---|---|
Molekulargewicht |
223.02 g/mol |
IUPAC-Name |
4-iodo-1,5-dimethyltriazole |
InChI |
InChI=1S/C4H6IN3/c1-3-4(5)6-7-8(3)2/h1-2H3 |
InChI-Schlüssel |
IBHJATUAVSGNAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)




![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)

